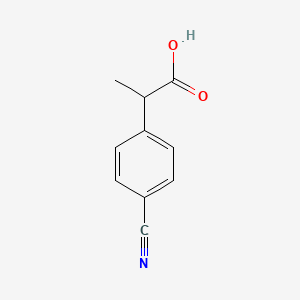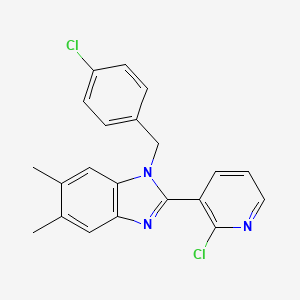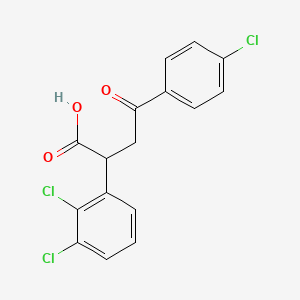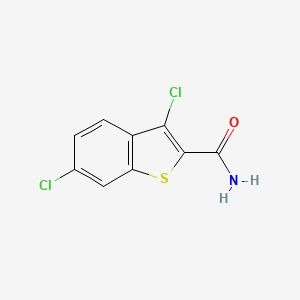
2-(4-Cyanophenyl)propanoic acid
Übersicht
Beschreibung
2-(4-Cyanophenyl)propanoic acid is a chemical compound that is synthesized by the ligation of benzyl and morpholine . It has a molecular formula of C10H9NO2 .
Molecular Structure Analysis
The molecular structure of 2-(4-Cyanophenyl)propanoic acid is represented by the InChI code: 1S/C10H9NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) . The molecular weight of this compound is 175.19 .Chemical Reactions Analysis
The specific chemical reactions involving 2-(4-Cyanophenyl)propanoic acid are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
2-(4-Cyanophenyl)propanoic acid is a solid substance . It has a molecular weight of 175.19 . The compound is stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Processes : The synthesis of related compounds, such as 2-(4-methylphenyl)propanoic acid, involves processes like rearrangement and ketalization, highlighting the versatility of these compounds in chemical synthesis (He Chong-heng, 2010).
- Derivative Synthesis : Compounds like 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, synthesized from related compounds, demonstrate the potential for creating diverse derivatives with varied properties (S. Kotteswaran, M. Senthil Pandian, P. Ramasamy, 2016).
Chemical Analysis and Properties
- Enantioseparation Studies : Enantioseparation of racemic 2-(substituted phenyl)propanoic acids, a category which includes 2-(4-Cyanophenyl)propanoic acid, has been achieved using techniques like high-speed countercurrent chromatography. This research aids in understanding the properties and separation techniques for these compounds (Shengqiang Tong et al., 2016).
Environmental and Biological Applications
- Photolysis in Environmental Systems : Studies on compounds like cyhalofop, which include 2-(4-cyanophenyl)propanoic acid derivatives, provide insights into the environmental behavior and degradation of these chemicals, crucial for understanding their environmental impact (M. V. Pinna, A. Pusino, 2011).
- Potential in Drug Synthesis : The improved synthesis of novel compounds, such as the S1P1 agonist CYM-5442 from 3-(2-cyanophenyl) propanoic acid, demonstrates the potential of 2-(4-Cyanophenyl)propanoic acid derivatives in pharmaceutical applications (Zhao Tian-tia, 2014).
Material Science and Polymer Chemistry
- Polybenzoxazine Synthesis : The use of related compounds like 3-(4-Hydroxyphenyl)propanoic acid in the synthesis of polybenzoxazines demonstrates the potential of 2-(4-Cyanophenyl)propanoic acid in material science and polymer chemistry (Acerina Trejo-Machin et al., 2017).
Analytical Techniques
- Analytical Methods Development : The development of HPLC methods for the separation of stereoisomers of related compounds indicates the importance of 2-(4-Cyanophenyl)propanoic acid in analytical chemistry and its role in developing precise analytical techniques (Prakash M Davadra et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-cyanophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVNGBYVEJEXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)propanoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylamino)ethenyl]-N,N-diethylthiophene-2-sulfonamide](/img/structure/B3036484.png)





![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B3036495.png)


![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036500.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036501.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3036502.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B3036504.png)